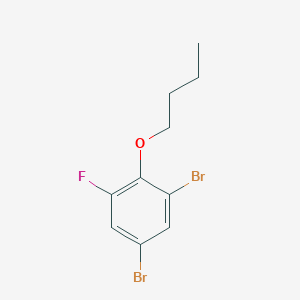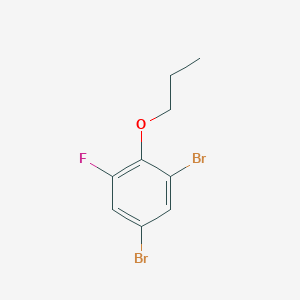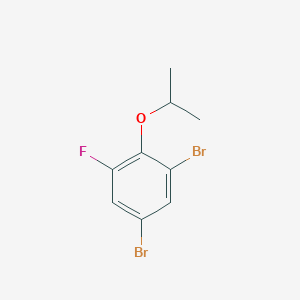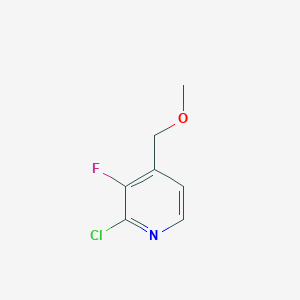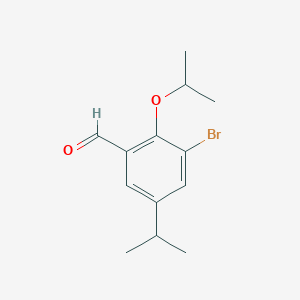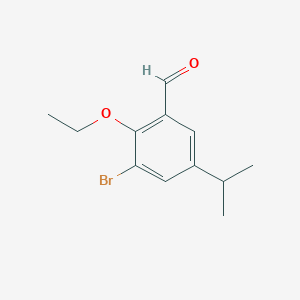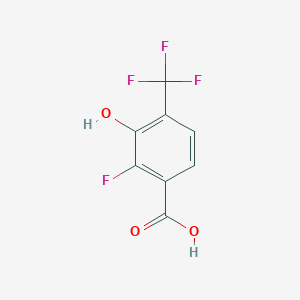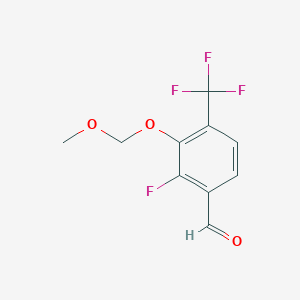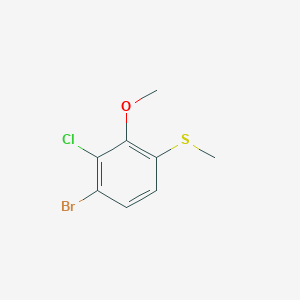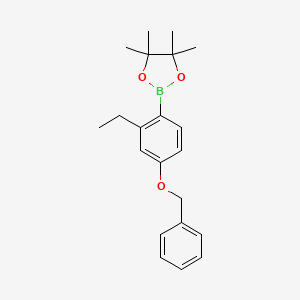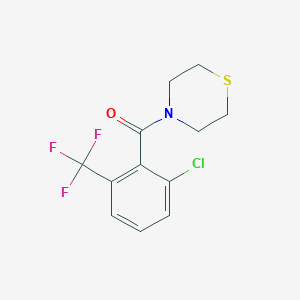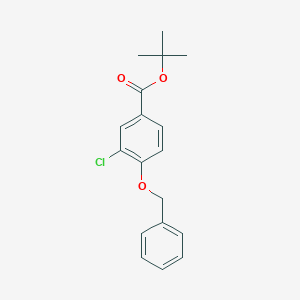
tert-Butyl 4-(benzyloxy)-3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate is a chemical compound that has been used for a variety of scientific research applications. It is a derivative of benzoic acid and is composed of a benzyloxy group, a tert-butyl group, and a chlorine atom. This compound has been studied for its ability to act as a catalyst in organic synthesis, its biochemical and physiological effects, and its potential applications in the lab.
Applications De Recherche Scientifique
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate has been used in a variety of scientific research applications. It has been used as a catalyst for organic synthesis reactions, such as the synthesis of aryl-substituted heterocycles and the synthesis of aryl-substituted amines. It has also been used as a reagent in the synthesis of aryl-substituted heterocycles, such as indoles and pyrroles. Additionally, it has been used as a reagent in the synthesis of aryl-substituted amines, such as anilines, piperidines, and morpholines.
Mécanisme D'action
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate acts as a catalyst by activating the reactants and promoting the formation of the desired product. It does this by forming a complex with the reactants, which increases their reactivity and helps to facilitate the reaction. Additionally, it helps to accelerate the reaction rate by increasing the rate of nucleophilic attack at the reaction site.
Biochemical and Physiological Effects
This compound has been shown to have some biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a highly active catalyst. Additionally, it is non-toxic and does not produce any hazardous byproducts. However, it is not very stable and has a limited shelf life.
Orientations Futures
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate has potential applications in the development of new catalysts and reagents for organic synthesis. Additionally, it may be useful in the development of new drugs for the treatment of inflammatory diseases. Additionally, it may be useful in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to explore the potential applications of this compound.
Méthodes De Synthèse
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate can be synthesized through a variety of methods. One method involves the reaction of benzyl bromide and tert-butyl chloride in the presence of a base such as sodium hydroxide or sodium carbonate. Another method involves the reaction of benzyl bromide, tert-butyl chloride, and a base in the presence of a halogenating agent such as phosphorus pentachloride. In both cases, the products of the reaction are this compound and the corresponding byproduct.
Propriétés
IUPAC Name |
tert-butyl 3-chloro-4-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-18(2,3)22-17(20)14-9-10-16(15(19)11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPMBEDLQGIBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

